molecular formula C10H9FN4O B1483025 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 2098077-42-8

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1483025
CAS RN: 2098077-42-8
M. Wt: 220.2 g/mol
InChI Key: NEQKARPDZNLCDV-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (1-FE-3-PZ-1H-PZ-4-CAL) is an organic compound that is used in the synthesis of various pharmaceuticals, including those used to treat cancer and neurological disorders. This compound has been studied extensively for its potential applications in the fields of medicine, biochemistry, and biology.

Scientific Research Applications

Pharmacology

Pyrazole derivatives have been shown to possess a range of pharmacological activities. They have been studied for their antifungal , antibacterial , and antioxidant properties . This suggests that the compound may also be researched for similar pharmacological uses.

Synthesis Methods

Advancements in the synthesis of pyrazole derivatives are a significant area of research. The compound could be used to explore new synthetic routes or improve existing methods for creating pyrazole moieties .

Antimicrobial Activities

Some pyrazole derivatives have been synthesized and evaluated for their effectiveness against various bacterial and fungal pathogens, indicating potential research applications in developing new antimicrobial agents .

Chemical Properties

The study of chemical properties such as electron-donating and electron-withdrawing functional groups in pyrazole derivatives is another research field. The compound could be used to study the effects of the fluoroethyl and carbaldehyde groups on its activity .

Heterocyclic Chemistry

Pyrazole derivatives are a class of N-heterocyclic compounds with interesting ring structures that can act as proton donors or acceptors. Research into the compound’s role in heterocyclic chemistry could provide insights into its reactivity and binding properties .

properties

IUPAC Name

1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O/c11-1-4-15-6-8(7-16)10(14-15)9-5-12-2-3-13-9/h2-3,5-7H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQKARPDZNLCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C=C2C=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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